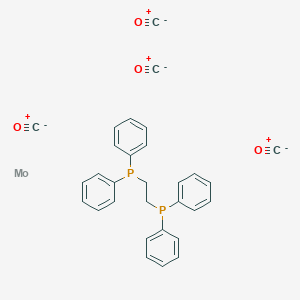
4-(1-哌啶基)羰基甲氧基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
科学研究应用
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
Biology: Investigated for its potential biological activities, including growth inhibition against human umbilical vein endothelial cells (HUVEC).
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting NMDA receptors.
Industry: Used in the production of various chemical intermediates and fine chemicals.
生化分析
Biochemical Properties
It is known that benzaldehyde derivatives play significant roles in various biochemical reactions . For instance, benzaldehyde is involved in the synthesis of plants via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
Cellular Effects
Benzaldehyde derivatives have been shown to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can yield carboxylic acids, while reduction can yield alcohols.
作用机制
it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.
相似化合物的比较
Similar Compounds
Benzaldehyde: A simpler aldehyde with a similar structure but without the piperidine group.
4-(1-Piperidinyl)benzaldehyde: A closely related compound with similar chemical properties.
Uniqueness
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMRIFBTYVLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169149 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17172-62-2 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














